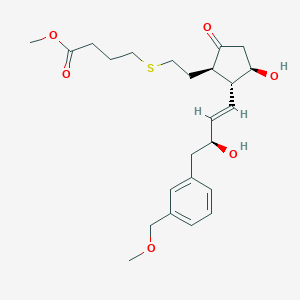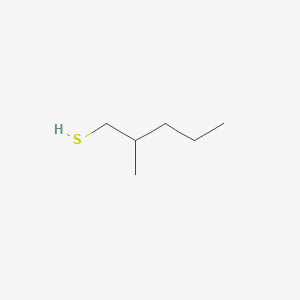
2-Methyl-1-pentanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-pentanethiol (MPT) is a sulfur-containing organic compound that is commonly used in the chemical industry as a flavoring agent and as a precursor to other chemicals. It is a colorless liquid with a strong, unpleasant odor and is also known as tert-amyl mercaptan or 2-methylpentanethiol. MPT is an important compound for scientific research because of its unique properties and potential applications in various fields.
作用機序
MPT exerts its biological effects primarily through its interaction with sulfur-containing proteins and enzymes. It is believed to act as a reducing agent, donating electrons to disulfide bonds and other oxidized sulfur species. This mechanism of action has been implicated in the antioxidant and anti-inflammatory effects of MPT.
生化学的および生理学的効果
MPT has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and hepatoprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. These effects are thought to be mediated by MPT's interaction with sulfur-containing proteins and enzymes.
実験室実験の利点と制限
MPT has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, MPT also has some limitations, including its strong odor and potential toxicity at high concentrations. Careful handling and proper ventilation are necessary when working with MPT in the laboratory.
将来の方向性
There are several potential future directions for research on MPT, including its use as a therapeutic agent for various diseases, its potential as a biomarker for oxidative stress and inflammation, and its applications in environmental monitoring and remediation. Further studies are needed to fully elucidate the mechanisms of action of MPT and to explore its potential applications in various fields.
In conclusion, 2-Methyl-1-pentanethiol is an important compound for scientific research due to its unique properties and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPT is needed to fully understand its potential applications and to explore new areas of research.
合成法
MPT can be synthesized by several methods, including the reaction of tert-amyl alcohol with hydrogen sulfide or thioacetic acid, or the reaction of tert-amyl chloride with sodium hydrosulfide. These methods yield MPT with high purity and yield, making them suitable for large-scale production.
科学的研究の応用
MPT has been extensively studied for its potential applications in various fields, including analytical chemistry, food science, and environmental science. In analytical chemistry, MPT is used as a reagent for the detection of metal ions and as a probe for fluorescence sensing. In food science, MPT is used as a flavoring agent in various food products, including beer, wine, and cheese. In environmental science, MPT is used as a tracer for atmospheric and aquatic pollution.
特性
CAS番号 |
1633-89-2 |
|---|---|
製品名 |
2-Methyl-1-pentanethiol |
分子式 |
C6H14S |
分子量 |
118.24 g/mol |
IUPAC名 |
2-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
ZUPLFMMTGJBSMK-UHFFFAOYSA-N |
SMILES |
CCCC(C)CS |
正規SMILES |
CCCC(C)CS |
同義語 |
2-Methyl-1-pentanethiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



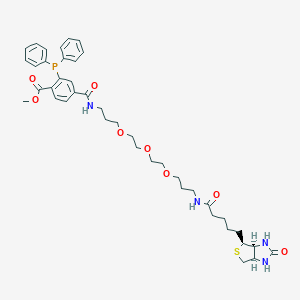
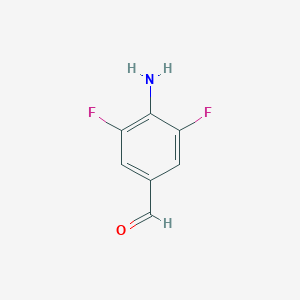
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
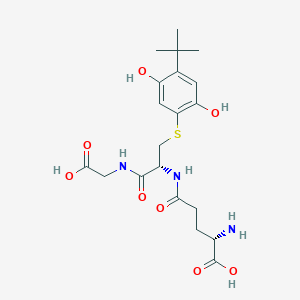
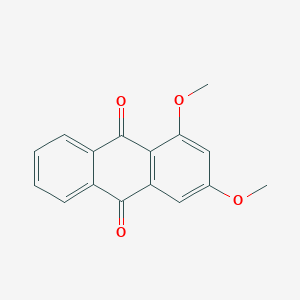
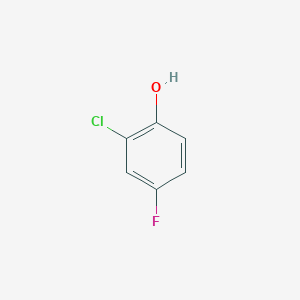
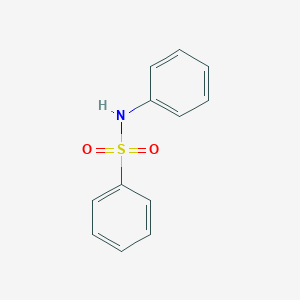
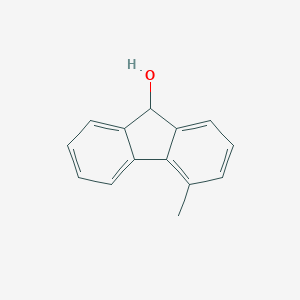
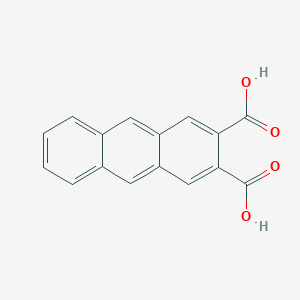
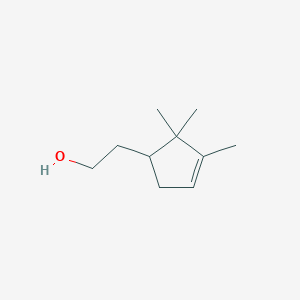
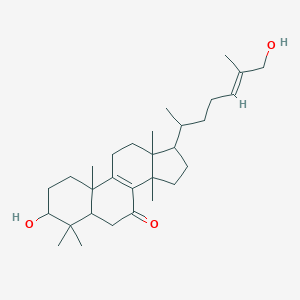
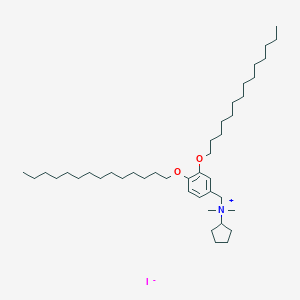
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
